molecular formula C6H11Na2O9P B1581163 Disodium D-mannose 6-phosphate CAS No. 33068-18-7

Disodium D-mannose 6-phosphate

Cat. No. B1581163
CAS RN: 33068-18-7
M. Wt: 304.1 g/mol
InChI Key: CHIBNKGHYAQTQY-UHFFFAOYSA-L
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Description

Disodium D-mannose 6-phosphate (M6P) is a molecule that plays a crucial role in various metabolic pathways. It can be used to produce glucose as an energy source, converted to mannitol to serve as an osmolyte or metabolic store, or directed to the N-glycosylation pathway . M6P is also a ligand for both cation-dependent and -independent receptors and binds, as part of an N-glycan, to mannose receptor homology domains on other proteins .


Synthesis Analysis

M6P can be synthesized using a cost-effective enzyme catalytic method, which uses polyphosphate-dependent mannose kinase from Arthrobacter species . This synthesis uses polyphosphate to replace expensive ATP, making it greener and safer than chemical synthesis .


Molecular Structure Analysis

The empirical formula of Disodium D-mannose 6-phosphate is C6H11O9P · 2Na . Its molecular weight is 304.10 .


Chemical Reactions Analysis

The reaction rate of M6P synthesis is very fast in the first hour, then slowly decreases, and the conversion efficiency reached 92.09% at 24 hours .


Physical And Chemical Properties Analysis

Disodium D-mannose 6-phosphate is a white solid . It is soluble in water . The stock solutions are stable for up to 6 months at -20°C .

Scientific Research Applications

Mechanism of Action

Target of Action

Disodium D-mannose 6-phosphate primarily targets the mannose phosphate isomerase . This enzyme plays a crucial role in the conversion of mannose 6-phosphate to fructose 6-phosphate . Additionally, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .

Mode of Action

Disodium D-mannose 6-phosphate interacts with its target, mannose phosphate isomerase, and is converted to fructose 6-phosphate . This interaction inhibits the adhesion and colonization of uropathogenic Escherichia coli on the urothelium .

Biochemical Pathways

The conversion of Disodium D-mannose 6-phosphate to fructose 6-phosphate by mannose phosphate isomerase is a critical step in the glycolysis and pentose phosphate pathways . This compound also plays a significant role in the N-glycosylation pathway .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and bioavailability may be influenced by various factors, including its formulation and the physiological conditions of the individual.

Result of Action

The action of Disodium D-mannose 6-phosphate results in the inhibition of bacterial adhesion to the urothelium, thereby preventing urinary tract infections . Additionally, its conversion to fructose 6-phosphate contributes to various metabolic processes, including energy production .

Action Environment

The action of Disodium D-mannose 6-phosphate is stable under neutral conditions or in the presence of pyrocatechol . It tends to decompose under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment .

Safety and Hazards

It is recommended to avoid breathing mist, gas, or vapors of Disodium D-mannose 6-phosphate. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Research is being conducted on engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins . This could greatly enhance the efficacy of therapeutic monoclonal antibodies, extensively used in the treatment of autoimmune and inflammatory disorders or cancer .

properties

IUPAC Name

disodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4-,5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLXCAHGUGIEEL-OXIHULNRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3672-15-9 (Parent)
Record name Disodium D-mannose 6-phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Mannose 6-phosphate disodium salt
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Product Name

Disodium D-mannose 6-phosphate

CAS RN

33068-18-7
Record name Disodium D-mannose 6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannose, 6-(dihydrogen phosphate), disodium salt
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Record name DISODIUM D-MANNOSE 6-PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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